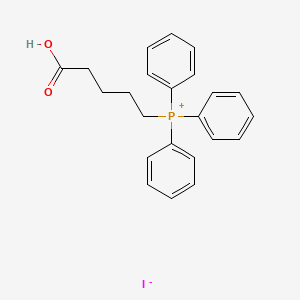
(4-Carboxybutyl)(triphenyl)phosphanium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Carboxybutyl)(triphenyl)phosphanium iodide is a phosphonium salt that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a triphenylphosphonium group attached to a 4-carboxybutyl chain, with iodide as the counterion. It is known for its applications in organic synthesis, medicinal chemistry, and as a mitochondrial targeting agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Carboxybutyl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with 4-bromobutyric acid, followed by the substitution of the bromide ion with iodide. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
The general reaction scheme can be represented as:
Ph3P+Br-(CH2)4COOH→Ph3P-(CH2)4COOH+Br−
followed by:
Ph3P-(CH2)4COOH+Br−+NaI→Ph3P-(CH2)4COOH+I−+NaBr
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Carboxybutyl)(triphenyl)phosphanium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Condensation Reactions: The carboxyl group can engage in esterification or amidation reactions.
Common Reagents and Conditions
Substitution: Sodium iodide (NaI) or potassium iodide (KI) in polar solvents.
Oxidation: Potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2).
Reduction: Lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Major Products
Substitution: Formation of new phosphonium salts with different counterions.
Oxidation: Conversion to phosphine oxides.
Reduction: Formation of phosphines or phosphonium hydrides.
Applications De Recherche Scientifique
(4-Carboxybutyl)(triphenyl)phosphanium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed as a mitochondrial targeting agent due to its ability to accumulate in mitochondria.
Medicine: Investigated for its potential in drug delivery systems, particularly for targeting cancer cells.
Industry: Utilized in the synthesis of prostaglandins and other bioactive molecules.
Mécanisme D'action
The mechanism of action of (4-Carboxybutyl)(triphenyl)phosphanium iodide involves its ability to target and accumulate in mitochondria. The positively charged phosphonium group facilitates its uptake by the negatively charged mitochondrial membrane. Once inside the mitochondria, it can exert various effects, including disrupting mitochondrial function and inducing apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Carboxybutyl)triphenylphosphonium bromide
- (4-Carboxybutyl)triphenylphosphonium chloride
- (4-Carboxybutyl)triphenylphosphonium fluoride
Uniqueness
(4-Carboxybutyl)(triphenyl)phosphanium iodide is unique due to its iodide counterion, which can influence its solubility, reactivity, and biological activity. Compared to its bromide and chloride counterparts, the iodide variant may exhibit different pharmacokinetics and biodistribution profiles, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
61168-05-6 |
|---|---|
Formule moléculaire |
C23H24IO2P |
Poids moléculaire |
490.3 g/mol |
Nom IUPAC |
4-carboxybutyl(triphenyl)phosphanium;iodide |
InChI |
InChI=1S/C23H23O2P.HI/c24-23(25)18-10-11-19-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H |
Clé InChI |
JTOVUSHXISGDFP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[P+](CCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


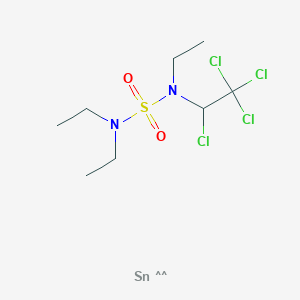
![Benzene, 1-methoxy-4-[[(4-methylphenyl)thio]diphenylmethyl]-](/img/structure/B14585940.png)

![2,3,5,7-Tetramethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B14585952.png)
![Acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-](/img/structure/B14585966.png)
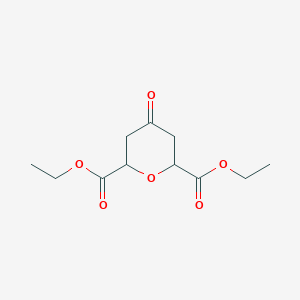
![1,4-Bis[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585982.png)
![N-Ethyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14585988.png)
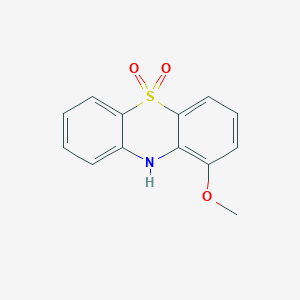
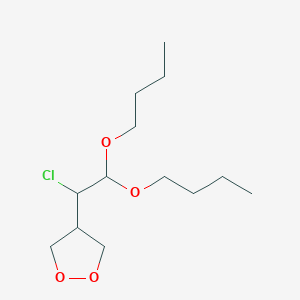
![[1-(1,3-Benzothiazol-2-yl)pyrazol-4-yl]-(2-hydroxyphenyl)methanone](/img/structure/B14586010.png)
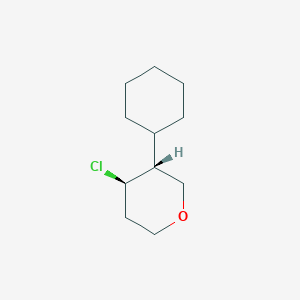
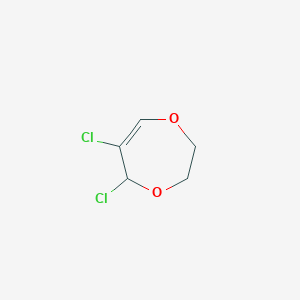
![Triethoxy[(4-fluorophenoxy)methyl]silane](/img/structure/B14586022.png)
